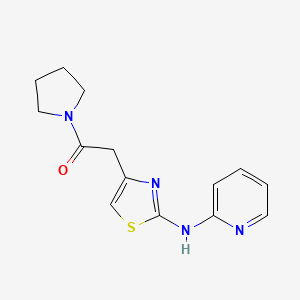
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone, also known as PTE, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. PTE belongs to a class of compounds known as kinase inhibitors, which have been shown to be effective in treating a variety of diseases, including cancer and inflammatory disorders.
Wirkmechanismus
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone works by inhibiting the activity of specific kinases that are involved in cancer cell growth and proliferation. By blocking the activity of these kinases, 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone can slow down or even stop the growth of cancer cells. 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone also has anti-inflammatory effects, which may be due to its ability to inhibit the activity of specific enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of specific enzymes that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone in lab experiments is its specificity for certain kinases, which allows researchers to study the effects of inhibiting these kinases on various cellular processes. However, 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone can be difficult to synthesize and may not be readily available, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone, including:
1. Further studies to determine the optimal dosage and administration of 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone for the treatment of cancer and inflammatory disorders.
2. Studies to identify other kinases that are inhibited by 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone, which may provide new targets for therapeutic intervention.
3. Development of new synthetic methods for the production of 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone, which may make it more readily available for use in lab experiments and clinical trials.
4. Studies to investigate the potential use of 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone in combination with other therapeutic agents, which may enhance its efficacy in treating cancer and inflammatory disorders.
5. Further studies to investigate the safety and toxicity of 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone, particularly in long-term use.
In conclusion, 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and proliferation, making it a potential candidate for the treatment of cancer. 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone also has anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. Further research is needed to determine the optimal dosage and administration of 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone, as well as its safety and toxicity in long-term use.
Synthesemethoden
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with 4-bromo-2-chlorothiazole, followed by reaction with pyrrolidine-1-carboxylic acid ethyl ester. Other methods include the reaction of 2-aminopyridine with 4-chloro-2-thiazolyl isocyanate, followed by reaction with pyrrolidine.
Wissenschaftliche Forschungsanwendungen
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone has been extensively studied for its potential use as a therapeutic agent, particularly in the treatment of cancer. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and proliferation, including EGFR, HER2, and VEGFR. 2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-13(18-7-3-4-8-18)9-11-10-20-14(16-11)17-12-5-1-2-6-15-12/h1-2,5-6,10H,3-4,7-9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWJFXGBZZWSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CSC(=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Pyridin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-(4-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2792112.png)

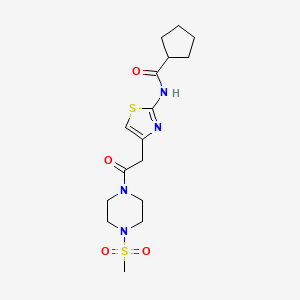
![1-(3-Chloro-4-methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2792116.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

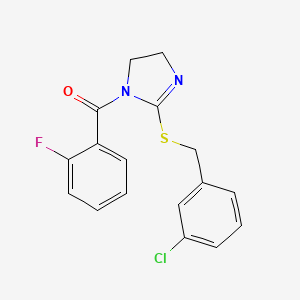
![Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B2792123.png)
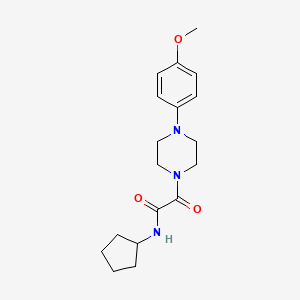
![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2792126.png)
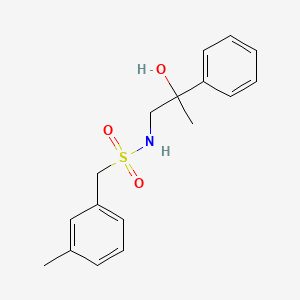
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2792129.png)